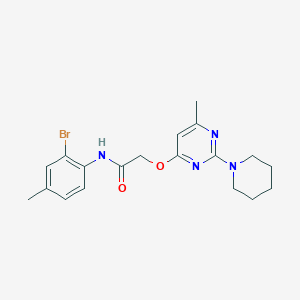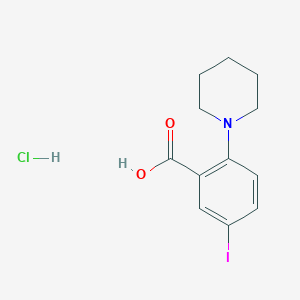
6-Fluoro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-tosylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-Fluoro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-tosylquinoline” is a complex organic molecule that contains several functional groups, including a quinoline ring, a piperazine ring, and a tosyl group . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms . The tosyl group is a sulfonyl group bonded to a toluene ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a piperazine ring, and a tosyl group . The presence of fluorine atoms could potentially influence the electronic properties of the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Fluoroquinolones are known to undergo a variety of reactions, including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of fluorine atoms and the specific arrangement of the functional groups could influence properties such as solubility, melting point, and reactivity .科学的研究の応用
Synthesis and Antibacterial Properties
Compounds within this chemical class, such as 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, have been synthesized with various substitutions at the N-1 and C-7 positions, including ethyl, cyclopropyl, and p-fluorophenyl groups. These modifications have yielded products with significant in vitro antibacterial activity, comparable to reference drugs like ciprofloxacin, demonstrating their potential as effective antibacterial agents (Ziegler et al., 1990).
Structure-Activity Relationships (SAR)
The structure-activity relationships (SAR) of these compounds have been extensively studied, revealing that certain substitutions at specific positions can significantly enhance their antibacterial potency. For instance, the presence of substituted amino groups at the 7-position and substituted phenyl groups at the 1-position has been found to increase the in vitro antibacterial potency, highlighting the importance of structural modifications in optimizing antibacterial activity (Chu et al., 1985).
Photochemistry and Stability
The photochemical properties of related compounds, such as ciprofloxacin, have also been studied, revealing insights into their photostability and the mechanisms underlying their photo-induced reactions. These studies contribute to a better understanding of the stability and safe use of these compounds under various conditions (Mella et al., 2001).
Luminescent Properties and Electron Transfer
Research into the luminescent properties and photo-induced electron transfer of naphthalimide derivatives with piperazine substituents has provided valuable insights into the potential applications of these compounds in fluorescent probes and sensors. This research underscores the versatility of piperazine derivatives in scientific applications beyond their antibacterial properties (Gan et al., 2003).
将来の方向性
特性
IUPAC Name |
6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O2S/c1-18-6-9-20(10-7-18)34(32,33)25-17-29-23-11-8-19(27)16-21(23)26(25)31-14-12-30(13-15-31)24-5-3-2-4-22(24)28/h2-11,16-17H,12-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNJWUMSOXNPDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-tosylquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2383713.png)
![2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2383716.png)
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2383717.png)
![(7-methoxybenzofuran-2-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2383721.png)
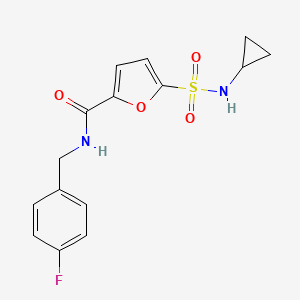

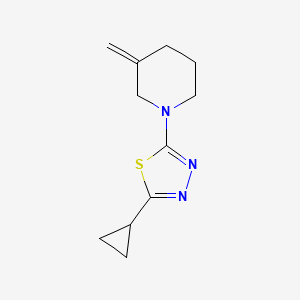
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-nitrophenyl)acetamide](/img/structure/B2383727.png)
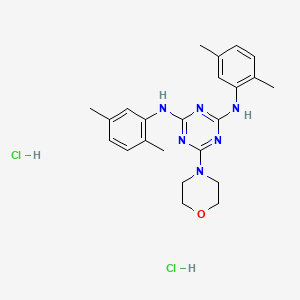
![[2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether](/img/structure/B2383729.png)
![4-(tert-butyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2383730.png)

